molecular formula C20H18N4O3 B2786946 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine CAS No. 352225-04-8

4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine

Cat. No. B2786946
CAS RN: 352225-04-8
M. Wt: 362.389
InChI Key: DCVARUSYWJYGIL-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which is an enzyme involved in DNA repair. When DNA is damaged, 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is activated and recruits other proteins to repair the damage. However, in cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine are primarily related to its inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. In cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection. However, the compound may also have off-target effects on other enzymes and pathways, which may have unintended consequences.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments is its potent inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which allows for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine-dependent pathways and processes. However, the compound may also have off-target effects on other enzymes and pathways, which may complicate the interpretation of results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.

Future Directions

There are several future directions for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. One direction is the development of more potent and selective 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine inhibitors, which may have improved efficacy and reduced off-target effects. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Finally, the compound's mechanism of action and off-target effects may be further elucidated through structural and biochemical studies.

Synthesis Methods

The synthesis of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-methyl-1,2-pyrazolidine-5-one. This intermediate is then reacted with benzaldehyde to form 4-(4-nitrophenyl)-6-phenyl-2-pyrimidinone. Finally, the pyrimidinone is reacted with morpholine in the presence of a base to form the target compound.

Scientific Research Applications

4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine by this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy, leading to improved outcomes for patients. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.

properties

IUPAC Name

4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVARUSYWJYGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine

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